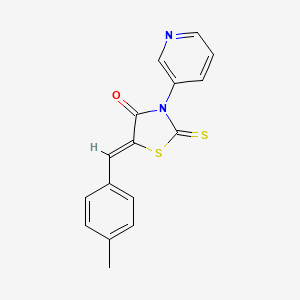![molecular formula C16H13BrN4O3S B11652574 5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)
5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブロモ-2-メトキシ-N-[(2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-イル)カルバモチオイル]ベンザミドは、ベンゾイミダゾールコア、臭素原子、メトキシ基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
5-ブロモ-2-メトキシ-N-[(2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-イル)カルバモチオイル]ベンザミドの合成は、通常、複数のステップを伴います。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンとカルボン酸またはその誘導体を酸性条件下で縮合させることで合成できます。
臭素とメトキシ基の導入: 臭素化とメトキシ化は、求電子置換反応によって達成できます。臭素は臭素またはN-ブロモスクシンイミド(NBS)を使用して導入できます。一方、メトキシ基は、強酸の存在下でメタノールを使用して導入できます。
カルバモチオイル化: 最後のステップは、ベンゾイミダゾール誘導体をイソチオシアネートと反応させてカルバモチオイル基を形成することです。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することが必要になるでしょう。これには、連続フローリアクターとグリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こす可能性があり、特にメトキシ基で起こり、アルデヒドやカルボン酸が生成されます。
還元: 還元反応はカルボニル基を標的にし、アルコールに変換することができます。
置換: 臭素原子は、アミンやチオールなどのさまざまな求核剤で置換され、新しい誘導体を作ることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)のような還元剤が一般的に使用されます。
置換: 求核置換反応では、アジ化ナトリウム(NaN₃)やチオ尿素などの試薬がよく使用されます。
主要な生成物
酸化: アルデヒドやカルボン酸などの生成物が含まれます。
還元: アルコールなどの生成物が含まれます。
置換: 使用した求核剤に応じて、さまざまな置換誘導体が生成されます。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい反応経路とメカニズムを探求することができます。
生物学
生物学研究では、この化合物の誘導体は、抗菌性や抗癌性など、興味深い生物活性を示す可能性があります。研究は、生物学的マクロ分子との相互作用に焦点を当てることができます。
医学
医薬品化学では、この化合物は、治療薬としての可能性について調査することができます。その構造は、特定の酵素や受容体と相互作用する可能性を示唆しており、薬剤開発の候補となっています。
産業
産業において、この化合物は、熱安定性や導電率などの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
5-ブロモ-2-メトキシ-N-[(2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-イル)カルバモチオイル]ベンザミドの作用機序は、その特定の用途によって異なります。生物学的文脈では、酵素の活性部位に結合することによって酵素を阻害するか、DNAやタンパク質と相互作用することによって細胞プロセスを干渉する可能性があります。正確な分子標的と経路は、実験的な研究によって解明する必要があります。
類似化合物の比較
類似化合物
5-ブロモ-2-メトキシベンザミド: ベンゾイミダゾール基とカルバモチオイル基がないため、それほど複雑ではありません。
2-メトキシ-N-[(2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-イル)カルバモチオイル]ベンザミド: 臭素原子がないため、反応性と生物活性に影響を与える可能性があります。
5-ブロモ-2-メトキシ-N-[(2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-イル)カルバモイル]ベンザミド: 構造は似ていますが、カルバモチオイル基の代わりにカルバモイル基があるため、化学的性質が異なる可能性があります。
独自性
5-ブロモ-2-メトキシ-N-[(2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-イル)カルバモチオイル]ベンザミドは、臭素原子とカルバモチオイル基の両方が存在するため、ユニークな化合物です。
類似化合物との比較
Similar Compounds
5-bromo-2-methoxybenzamide: Lacks the benzimidazole and carbamothioyl groups, making it less complex.
2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide: Lacks the bromine atom, which could affect its reactivity and biological activity.
5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamoyl]benzamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the bromine atom and the carbamothioyl group in 5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide makes it unique
特性
分子式 |
C16H13BrN4O3S |
|---|---|
分子量 |
421.3 g/mol |
IUPAC名 |
5-bromo-2-methoxy-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H13BrN4O3S/c1-24-13-5-2-8(17)6-10(13)14(22)21-16(25)18-9-3-4-11-12(7-9)20-15(23)19-11/h2-7H,1H3,(H2,19,20,23)(H2,18,21,22,25) |
InChIキー |
JVWOOINACGKNOU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
![(5Z)-5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11652501.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)


![N-benzyl-4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B11652544.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11652557.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652558.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11652569.png)

